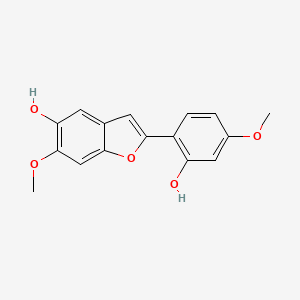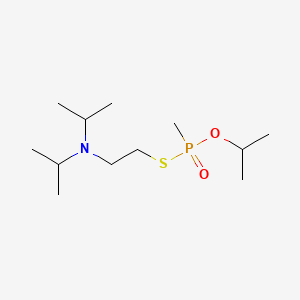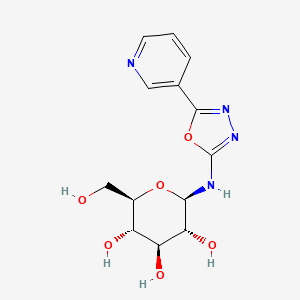![molecular formula C20H31N3O7S B1217276 (5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 82475-11-4](/img/structure/B1217276.png)
(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a carbapenem antibiotic produced by the soil actinomycete Streptomyces sp. OA-6129. This compound is part of a group of antibiotics that includes OA-6129B1, OA-6129B2, and OA-6129C. These antibiotics are known for their potent antimicrobial activities against both gram-positive and gram-negative bacteria, as well as their ability to inhibit beta-lactamase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the fermentation of Streptomyces sp. OA-6129. The fermentation broth is processed to isolate and purify the antibiotic. The detailed chemical studies on the OA-6129 group of carbapenem compounds have been published, highlighting the synthetic routes and reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The specific bacterium Streptomyces sp. OA-6129 is cultured under controlled conditions to maximize the yield of the antibiotic. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: (5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antimicrobial properties or to produce derivatives with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired chemical transformations occur without degrading the antibiotic .
Major Products Formed: The major products formed from the chemical reactions of this compound include its derivatives, such as OA-6129B1, OA-6129B2, and OA-6129C. These derivatives differ in their chemical structures and biological activities, providing a range of options for antimicrobial therapy .
Aplicaciones Científicas De Investigación
(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of carbapenem antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating infections caused by multi-drug-resistant bacteria.
Mecanismo De Acción
The mechanism of action of (5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of cell wall biosynthesis in bacteria. This compound targets the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .
Comparación Con Compuestos Similares
- OA-6129B1
- OA-6129B2
- OA-6129C
- PS-5
Comparison: (5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique among its group due to its specific chemical structure and the presence of a pantetheinyl side chain at the C-3 position. This structural feature distinguishes it from other carbapenem antibiotics and contributes to its unique antimicrobial properties. Compared to similar compounds, OA 6129A has shown relatively potent antimicrobial activities and stability against beta-lactamase-producing bacteria .
Propiedades
Número CAS |
82475-11-4 |
|---|---|
Fórmula molecular |
C20H31N3O7S |
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O7S/c1-4-11-12-9-13(15(19(29)30)23(12)18(11)28)31-8-7-21-14(25)5-6-22-17(27)16(26)20(2,3)10-24/h11-12,16,24,26H,4-10H2,1-3H3,(H,21,25)(H,22,27)(H,29,30)/t11-,12-,16+/m1/s1 |
Clave InChI |
AWQOXZYWBFPMRH-HSMVNMDESA-N |
SMILES isomérico |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O |
SMILES canónico |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O |
Sinónimos |
1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-((3-((2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)amino)-1-oxopropyl)amino)ethyl)thio)-6-ethyl-7-oxo-, (5R-(3(R*),5alpha,6beta))- antibiotic OA 619A OA 6129A OA-6129A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


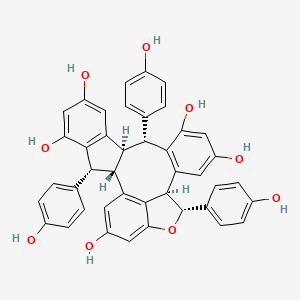

![(4-methylphenyl)(2-sulfanylidene[1,2,4]triazolo[5,1-b][1,3]benzothiazol-1(2H)-yl)methanone](/img/structure/B1217199.png)
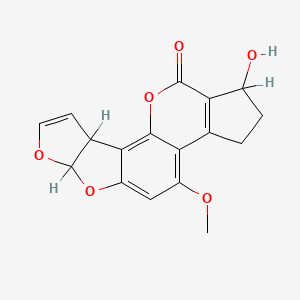
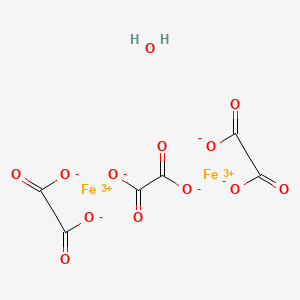
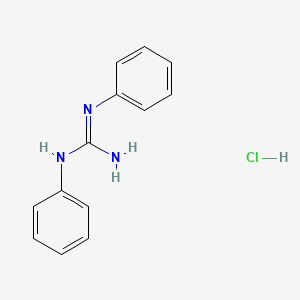
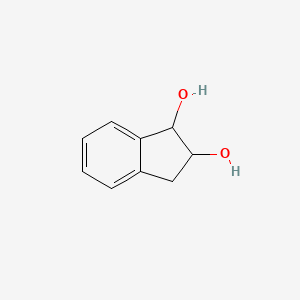

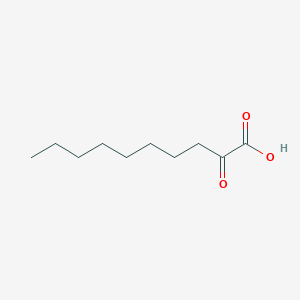
![N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine](/img/structure/B1217209.png)
